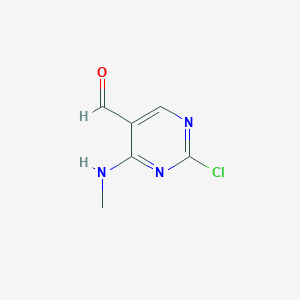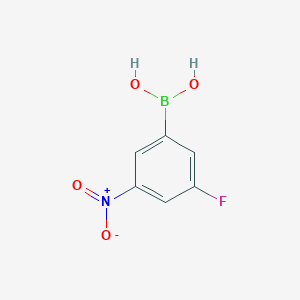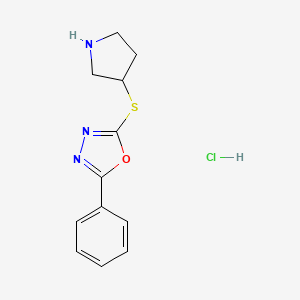
Methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate
Übersicht
Beschreibung
Methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate is an organic compound with the molecular formula C12H14BrFO3. This compound is characterized by the presence of a bromo and fluoro substituent on the phenoxy ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate typically involves the reaction of 4-bromo-3-fluorophenol with 2,2-dimethylpropanoic acid methyl ester in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromo substituent can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenoxy ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromo and fluoro substituents can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like DMF.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Substituted phenoxy derivatives.
Oxidation: Quinones or phenolic derivatives.
Reduction: Dehalogenated phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate exerts its effects involves interactions with specific molecular targets. The bromo and fluoro substituents enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-bromo-4-fluorobenzoate
- Methyl 4-bromo-3-methylbenzoate
- 3-(4-Bromo-3-fluorophenoxy)-2,2-dimethylpropionic acid methyl ester
Uniqueness
Methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate is unique due to the combination of bromo and fluoro substituents on the phenoxy ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable tool in various scientific research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO3/c1-12(2,11(15)16-3)7-17-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKFGBEDXVCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC(=C(C=C1)Br)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


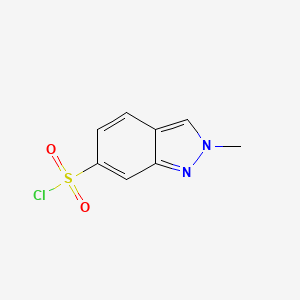

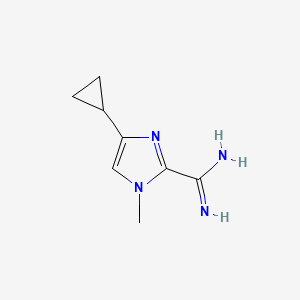

![3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457419.png)



![8-Oxa-2,6-diaza-spiro[4.5]-decan-7-one hydrochloride](/img/structure/B1457424.png)

![7-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1457430.png)
